cis-Dimethyl cyclobutane-1,2-dicarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic and Enantioselective Methods:the Advent of Catalysis Has Revolutionized the Stereoselective Synthesis of Cyclobutanes. the Development of Chiral Catalysts for 2+2 Cycloadditions Has Made It Possible to Synthesize Enantiomerically Enriched Cyclobutane Derivatives. While Much of This Work is More Recent, It Represents the Pinnacle of Stereocontrol in This Field.
A significant milestone in the preparation of the cis-isomer of a cyclobutane (B1203170) dicarboxylate was the development of methods starting from precursors where the cis stereochemistry could be readily established. For example, the synthesis of cis-cyclobutane-1,2-dicarboxylic acid can be achieved by the hydrolysis of cis-cyclobutane-1,2-dicyanide. google.com The anhydride (B1165640) of cis-1,2-cyclobutanedicarboxylic acid can also be prepared from this dicyanide precursor. google.com
The table below illustrates the evolution of synthetic strategies towards achieving stereoselectivity in cyclobutane dicarboxylate synthesis.
| Era | Dominant Strategy | Key Features | Example Transformation |
| Early 20th Century | Non-selective Photocycloaddition | Formation of cyclobutane ring, but with little to no control over stereochemistry. | Dimerization of cinnamic acid to a mixture of truxillic and truxinic acid isomers. researchgate.netgoogle.com |
| Mid 20th Century | Controlled Cycloaddition and Precursor Synthesis | Understanding of reaction mechanisms and use of precursors with defined stereochemistry. | Synthesis of cis-cyclobutane-1,2-dicarboxylic acid from cis-cyclobutane-1,2-dicyanide. google.com |
| Late 20th/Early 21st Century | Advanced Stereoselective Methods | Development of catalytic and novel ring transformation strategies for high stereocontrol. | Stereospecific ring contraction of a cis-pyrrolidine-2,5-dicarboxylate to a cis-cyclobutane. ntu.ac.uk |
The journey from the initial, often serendipitous, discoveries in cyclobutane chemistry to the highly controlled and predictable syntheses of today showcases the remarkable progress in the field of organic chemistry. The ability to now construct specific stereoisomers of compounds like cis-Dimethyl cyclobutane-1,2-dicarboxylate with high fidelity is a testament to the foundational work of early pioneers and the continuous innovation of synthetic chemists.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For cis-dimethyl cyclobutane-1,2-dicarboxylate, both ¹H and ¹³C NMR are essential for confirming its structure and stereochemistry.
The ¹H NMR spectrum of this compound is simplified by the molecule's symmetry. Due to a plane of symmetry that bisects the C1-C2 and C3-C4 bonds, several protons are chemically equivalent. This results in fewer signals than would be expected for an asymmetric molecule.
The key features of the ¹H NMR spectrum are:
Methyl Protons (-OCH₃): The six protons of the two equivalent methoxy (B1213986) groups give rise to a single, sharp singlet. This equivalence confirms that both ester groups are in the same chemical environment, which is characteristic of the cis configuration.
Methine Protons (-CH-): The two protons attached to the stereocenters (C1 and C2) are equivalent and appear as a multiplet.
Methylene (B1212753) Protons (-CH₂-): The four protons of the two methylene groups in the cyclobutane (B1203170) ring (at C3 and C4) are also equivalent due to symmetry and typically appear as a complex multiplet. vaia.com In some analyses, these protons may resolve into distinct signals depending on their spatial relationship (diastereotopicity) relative to the substituents. vaia.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (2 x -OCH₃) | ~3.7 | Singlet (s) | 6H |
| Methine (2 x -CHCO) | ~2.8 - 3.2 | Multiplet (m) | 2H |
| Methylene (2 x -CH₂) | ~1.9 - 2.4 | Multiplet (m) | 4H |
¹³C NMR spectroscopy is particularly powerful for distinguishing between the cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate. researchgate.net The number of unique carbon signals directly reflects the symmetry of the molecule.
For the cis isomer, the plane of symmetry renders pairs of carbon atoms equivalent. This results in a spectrum with only four distinct signals:
One signal for the two equivalent carbonyl carbons (-C=O).
One signal for the two equivalent methoxy carbons (-OCH₃).
One signal for the two equivalent methine carbons (C1 and C2).
One signal for the two equivalent methylene carbons (C3 and C4).
In contrast, the trans isomer lacks this plane of symmetry and would exhibit a different number of signals, making ¹³C NMR a definitive tool for isomeric assignment. vaia.comlibretexts.org
| Carbon Type | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Carbonyl (-C=O) | ~173 | Equivalent ester carbonyl carbons |
| Methoxy (-OCH₃) | ~51 | Equivalent methyl carbons of the ester groups |
| Methine (-CHCO) | ~42 | Equivalent C1 and C2 carbons of the ring |
| Methylene (-CH₂) | ~22 | Equivalent C3 and C4 carbons of the ring |
The chemical shifts themselves are also indicative of the cis arrangement. The spatial proximity of the two ester groups in the cis isomer creates a unique electronic environment that influences the shielding and deshielding of the ring protons compared to the trans isomer, where the groups are on opposite faces of the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, the molecular formula is C₈H₁₂O₄, corresponding to a molecular weight of approximately 172.18 g/mol . nih.govnih.gov
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (e.g., exact mass of 172.07355886 Da). nih.govnih.gov
The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 172. Common fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): This results in a fragment ion at m/z = 141. nih.gov
Loss of a carbomethoxy group (•COOCH₃): This leads to a fragment at m/z = 113.
McLafferty rearrangement: If sterically possible, this can lead to characteristic neutral losses.
Ring cleavage: The strained cyclobutane ring can cleave, leading to various smaller fragments.
| m/z | Proposed Fragment Identity | Description |
|---|---|---|
| 172 | [C₈H₁₂O₄]⁺• | Molecular Ion (M⁺•) |
| 141 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 113 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 112 | [C₆H₈O₂]⁺• | Fragment from ring cleavage/rearrangement nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound is dominated by absorptions characteristic of an ester and an alkane:
C=O Stretch: A very strong and sharp absorption band appears in the region of 1730-1750 cm⁻¹, which is indicative of the carbonyl group in a saturated ester.
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region correspond to the C-O single bond stretching vibrations of the ester group.
C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the alkane (cyclobutane ring) and methyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960 | C-H Stretch (sp³) | Alkyl (ring and methyl) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1440 | C-H Bend | Methylene/Methyl |
| ~1200 | C-O Stretch | Ester |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, definitively confirming the cis relationship between the two ester groups.
While a specific crystal structure for this compound was not found in the search results, analysis of related cyclobutane structures reveals key conformational features. researchgate.net X-ray studies on similar 1,2-disubstituted cyclobutanes show that the four-membered ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. nih.govuni-muenchen.de The degree of puckering is defined by a dihedral angle. researchgate.net
An X-ray crystallographic analysis would yield a complete set of data confirming the structure in the solid state.
| Crystallographic Parameter | Example Data (from cis-1,2-dimethylcyclobutane-1,2-diol) nih.gov | Information Provided |
|---|---|---|
| Crystal System | Triclinic | The basic symmetry of the crystal lattice. |
| Space Group | P -1 | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c) | a = 6.97 Å, b = 10.55 Å, c = 24.89 Å | The size of the repeating unit cell. |
| Unit Cell Angles (α, β, γ) | α = 79.6°, β = 88.7°, γ = 72.2° | The angles between the unit cell axes. |
| Conformation | Puckered / Butterfly | The actual 3D shape of the cyclobutane ring. |
Computational and Theoretical Studies
Molecular Modeling for Conformational and Steric Interaction Analysis
The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered conformation to alleviate torsional strain. For cis-1,2-disubstituted cyclobutanes, this puckering leads to different spatial arrangements of the substituents. In cis-dimethyl cyclobutane-1,2-dicarboxylate, the two bulky dimethyl carboxylate groups are on the same face of the ring. Molecular modeling and conformational analysis are crucial to understanding the preferred geometry and the steric interactions at play.
The puckered cyclobutane ring can exist in two primary non-planar conformations, often described by a puckering angle. In the case of cis-1,2-disubstituted derivatives, the substituents can occupy positions that are designated as axial-equatorial or equatorial-axial in the puckered ring. A ring flip interconverts these two conformations.
For cis-1,2-dimethylcyclohexane, a related and well-studied system, the two chair conformations resulting from a ring flip are equal in energy because each possesses one axial and one equatorial methyl group. openstax.org A similar principle applies to the puckered conformations of this compound. The two puckered forms are energetically equivalent, as in each conformation, one ester group occupies a pseudo-axial position while the other is in a pseudo-equatorial position. The steric strain arises from interactions between the substituents and the ring's hydrogen atoms. The cis-configuration inherently introduces steric repulsion between the adjacent bulky ester groups, influencing the degree of ring puckering and the bond angles within the cyclobutane core.
Table 1: Conformational and Steric Considerations for cis-Dimethyl cyclobutane-1,2-dicarboxylate
| Conformational Feature | Description | Primary Steric Interaction |
|---|---|---|
| Ring Geometry | Non-planar, puckered conformation to relieve torsional strain. | Gauche interactions between adjacent methylene (B1212753) groups. |
| Substituent Orientation | The two dimethyl carboxylate groups are in a cis-relationship. In the puckered ring, this results in one pseudo-axial and one pseudo-equatorial orientation. | Repulsion between the two adjacent, bulky ester groups on the same face of the ring. |
| Conformational Equilibrium | Interconversion between two equivalent puckered conformations via ring-flipping. Both conformers are of equal energy. | Interactions between the pseudo-axial ester group and the syn-protons on the ring. |
Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the pathways and energy landscapes of chemical reactions. For this compound, these calculations can elucidate mechanisms of its formation, such as in [2+2] cycloadditions, or its subsequent reactions, like ring-opening or ester hydrolysis.
DFT studies on the formation of similar cyclobutane systems reveal that reaction pathways can be either concerted or stepwise, often involving diradical or zwitterionic intermediates. mdpi.com For instance, DFT calculations have been used to study the [2+1] cycloaddition of carbenes to cyclobutanone (B123998) derivatives, showing that the mechanism can be stepwise, involving a transient intermediate, or a single-step reaction depending on the electronic nature of the carbene. nih.gov
These computational approaches are essential for:
Mapping Reaction Coordinates: Identifying the lowest energy path from reactants to products.
Locating Transition States (TS): Finding the structure of the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction.
Calculating Reaction Energetics: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each step of a reaction, indicating whether a step is favorable (exergonic) or unfavorable (endergonic).
For example, a DFT study on the cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) calculated activation free energies for different pathways, with values ranging from 16.6 kcal/mol for a [4+2] cycloaddition step to 21.7 kcal/mol for a stepwise [8+2] pathway. oup.com Such calculations for reactions involving this compound would provide similarly crucial data on reaction feasibility and mechanism.
Table 2: Application of DFT Calculations to Cyclobutane Derivative Reactions
| Computational Task | Information Obtained | Relevance to the Compound |
|---|---|---|
| Transition State Search | Geometry and energy of the highest barrier in a reaction step. | Predicts the kinetic feasibility of reactions like ring-opening or cycloadditions. |
| Intermediate Analysis | Structure and stability of transient species (e.g., radicals, ylides). | Determines if a reaction proceeds via a stepwise or concerted mechanism. nih.gov |
| Thermodynamic Calculation | Overall energy change (ΔG, ΔH) of the reaction. | Indicates the position of chemical equilibrium and the stability of the product relative to reactants. |
Spin-Spin Coupling and Paramagnetism Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and the spin-spin coupling constants (J-values) provide detailed information about the connectivity and stereochemistry of a molecule. The magnitude of the coupling constant between two protons is highly dependent on the dihedral angle between their C-H bonds, a relationship described by the Karplus equation.
For this compound, computational methods can predict the NMR spectrum, including the chemical shifts and coupling constants. nih.gov The key proton-proton couplings in the cyclobutane ring are:
Geminal coupling (²J): Between two protons on the same carbon atom.
Vicinal coupling (³J): Between protons on adjacent carbon atoms. This is particularly sensitive to the dihedral angle.
³J_cis_: Coupling between two protons on the same side of the ring.
³J_trans_: Coupling between two protons on opposite sides of the ring.
In saturated ring systems, the vicinal coupling constant is typically larger for protons with a dihedral angle of 180° (trans-diaxial in cyclohexanes) and smaller for angles near 90°. oup.com For cyclobutane rings, the puckered geometry leads to a range of dihedral angles, and DFT calculations can accurately predict the expected J-values, which can then be compared to experimental data to confirm the stereochemistry. nih.gov For example, in alkenes, typical trans coupling constants are 12-18 Hz, while cis couplings are 7-12 Hz. youtube.com Similar geometric dependencies, though with different typical values, apply to cyclobutane systems.
Paramagnetism is a property of molecules with unpaired electrons, causing them to be attracted to a magnetic field. jackwestin.com this compound, as a closed-shell molecule, has all its electrons paired in its ground state. Therefore, it is diamagnetic , meaning it is weakly repelled by a magnetic field. fiveable.menationalmaglab.org Paramagnetism would only be a relevant consideration if the molecule were to form a radical cation or anion (by losing or gaining an electron) or exist in a triplet excited state, where two electrons become unpaired. Computational studies, such as Electron Paramagnetic Resonance (EPR) calculations, would be necessary to investigate the properties of such hypothetical paramagnetic species.
Table 3: Predicted NMR and Magnetic Properties
| Property | Theoretical Basis | Expected Observation for cis-Dimethyl cyclobutane-1,2-dicarboxylate |
|---|---|---|
| 3J Vicinal Coupling | Karplus relationship (dependence on dihedral angle). | Distinct values for cis and trans proton-proton couplings, predictable by DFT, confirming stereochemistry. oup.comnih.gov |
| Ground-State Magnetism | All electrons are spin-paired in molecular orbitals. | Diamagnetic (weakly repelled by a magnetic field). jackwestin.comfiveable.me |
| Potential Paramagnetism | Formation of species with unpaired electrons (e.g., radical ions, triplet states). | Not paramagnetic in the ground state; would require electronic excitation or redox reaction. trygvehelgaker.no |
Applications in Complex Molecule Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Cyclic Structures
Cyclobutane (B1203170) derivatives are valuable intermediates in organic synthesis due to the inherent ring strain of the four-membered carbocycle. This strain allows for facile ring-opening reactions under various conditions, including thermolysis, photolysis, and acid- or base-catalysis, enabling the construction of more complex cyclic and acyclic structures that might be challenging to synthesize through other methods. The cis-disubstituted pattern of cis-dimethyl cyclobutane-1,2-dicarboxylate offers a stereochemical scaffold that can be exploited in these transformations.
The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups, providing handles for further synthetic manipulations. The cyclobutane ring itself can undergo cleavage and rearrangement, leading to compounds with intricate architectures. For instance, ring-opening can be followed by skeletal rearrangements to yield compounds with larger ring systems or highly functionalized linear chains, making cyclobutane derivatives like this compound versatile starting materials for synthetic chemists. nih.govnih.gov
Building Block in Natural Product Synthesis
The cyclobutane motif is present in a wide array of natural products exhibiting significant biological activity. The stereocontrolled synthesis of these complex molecules is a considerable challenge in organic chemistry, and this compound serves as a valuable precursor for introducing this structural unit.
Many bioactive natural products contain chiral, multisubstituted cyclobutane rings. researchgate.net The synthesis of these structures in an enantioenriched form is a key objective for medicinal chemistry and drug development. Methodologies such as the contractive synthesis from readily available pyrrolidines have been shown to produce multisubstituted cyclobutanes with multiple stereocenters. Notably, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate has been demonstrated to lead to the stereoselective formation of a cis-cyclobutane derivative, highlighting a pathway to access these valuable chiral building blocks from precursors related to this compound. acs.org The ability to generate these complex cyclobutane structures with high stereocontrol is crucial for the total synthesis of cytotoxic natural products like piperarborenine B. acs.org
Table 1: Examples of Bioactive Natural Product Families Containing Cyclobutane Rings
| Natural Product Family | Key Structural Feature | Relevance |
| Piperarborenines | Pseudodimeric cyclobutane | Cytotoxic activity |
| Dictazoles | Pseudodimeric cyclobutane | Bioactive alkaloids |
| Grandisol | Monoterpene | Pheromone |
| Caryophyllene | Sesquiterpene | Anti-inflammatory, analgesic |
Truxinates and truxillates are a significant class of natural products characterized by a cyclobutane core decorated with two aryl substituents and two carbonyl groups. researchgate.net These compounds are formally derived from the [2+2] photocycloaddition of cinnamic acid derivatives. researchgate.netokstate.edu The resulting cyclobutane-1,2-dicarboxylic acid core is central to their structure. For example, β-truxinic acid is a (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, featuring the cis-dicarboxylic acid arrangement. okstate.edu
This compound represents a fundamental building block that can be elaborated to form analogs of these natural products. The ester groups can be hydrolyzed to the diacid, which can then be coupled with various moieties, or the cyclobutane scaffold itself can be synthesized with the necessary aryl groups to mimic the truxinate structure. The development of synthetic routes to these compounds is of interest due to their diverse pharmacological activities, which include antinociceptive and myorelaxant properties. google.com
Integration into Polymer Synthesis and Materials Science
Beyond its use in discrete molecule synthesis, the cyclobutane dicarboxylate structure is emerging as a key component in the field of materials science, particularly in the development of sustainable and high-performance polymers.
There is a significant industrial and environmental incentive to replace petroleum-derived monomers with sustainable, bio-based alternatives. Dicarboxylic acids are a major class of monomers used in the production of polyesters, polyamides, and other condensation polymers. Many of these, such as phthalic acid and adipic acid, are sourced from non-renewable fossil fuels. okstate.edu
Cyclobutane-containing dicarboxylic acids (CBDAs) are promising biomass-derived substitutes for these petroleum-based diacids. google.com They can be synthesized from commercially available, bio-based starting materials, such as ferulic acid (derived from lignin), through clean and efficient [2+2] photocycloaddition reactions. google.com this compound is a derivative of one such CBDA. It can be readily hydrolyzed to cis-cyclobutane-1,2-dicarboxylic acid, which can then be used as a direct replacement for conventional diacids in polymerization processes. google.com A patent describes a method for preparing the cis-dicarboxylic acid via hydrolysis of cis-cyclobutane-1,2-dicyanide, showcasing a viable route from inexpensive raw materials. google.com
Table 2: Comparison of Petroleum-Derived vs. Bio-Based Diacid Precursors
| Monomer Type | Example Compound | Source | Application |
| Petroleum-Derived | Terephthalic Acid | Petroleum | Polyesters (e.g., PET) |
| Petroleum-Derived | Adipic Acid | Petroleum | Polyamides (e.g., Nylon 6,6) |
| Bio-Based Precursor | cis-Cyclobutane-1,2-dicarboxylic acid | Biomass (e.g., via Cinnamic Acids) | Sustainable Polyesters, Polyamides |
The integration of the rigid cyclobutane ring into polymer backbones can impart unique and desirable properties, including enhanced thermal stability and tunable mechanical characteristics. This compound can be directly used as a monomer in the synthesis of bio-based polyesters through a process called transesterification. nih.gov
In this two-step process, the dimethyl ester is reacted with a diol (often also from a renewable source) at elevated temperatures. The first stage, transesterification, results in the formation of oligomers and the release of methanol (B129727). The subsequent polycondensation stage, typically carried out under vacuum, removes the excess diol and drives the reaction toward the formation of high molecular weight polyester. nih.govsemanticscholar.org This method is analogous to the industrial synthesis of polyesters like polyethylene terephthalate (PET), where dimethyl terephthalate is a common starting material. semanticscholar.org The use of furan-based cyclobutane diacids has already been shown to produce semi-rigid bio-based polyesters with good thermal stability. google.com By employing this compound, novel polyesters with unique properties derived from the cis-stereochemistry of the rigid cyclobutane unit can be developed for a variety of applications, from packaging to performance plastics.
The Enduring Challenge of the Four-Membered Ring: A Historical Look at Cyclobutane Dicarboxylate Synthesis
The deceptively simple four-membered carbocycle of cyclobutane has long presented a formidable challenge to synthetic chemists. Its inherent ring strain makes it both a fascinating synthetic target and a difficult one to construct with precision. The journey to control the stereochemistry of substituted cyclobutanes, such as this compound, is a story of perseverance, ingenuity, and the gradual evolution of powerful synthetic methodologies. This article delves into the historical perspectives of cyclobutane dicarboxylate research, exploring the early hurdles in synthesizing the cyclobutane ring and the subsequent development of stereoselective methods.
Advanced Analytical Methodologies in Research
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cis-Dimethyl cyclobutane-1,2-dicarboxylate, offering high-resolution separation of the cis isomer from its trans counterpart and other potential impurities. The separation of stereoisomers, such as the cis and trans forms of dialkyl cyclobutane-1,2-dicarboxylates, is crucial as their physical and chemical properties can differ significantly. Chiral stationary phases (CSPs) are often employed in HPLC to resolve enantiomers and diastereomers. For instance, polysaccharide-based CSPs, like those derived from cellulose and amylose, have demonstrated broad applicability in the separation of various chiral molecules.
The separation mechanism in HPLC relies on the differential partitioning of the analytes between the mobile phase and the stationary phase. For the isomeric analysis of compounds like dimethyl cyclobutane-1,2-dicarboxylate, the choice of both the stationary and mobile phase is critical. Normal-phase HPLC, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, or reversed-phase HPLC, with a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, can be employed. The selection is often determined by the polarity of the isomers and the desired separation outcome.
While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, the principles of separating similar geometric isomers are well-established. For example, the separation of cis and trans isomers of other cyclic compounds, such as 2-butene-1,4-diol and lafutidine, has been successfully achieved using chiral columns. In such cases, the composition of the mobile phase, including the use of modifiers, is extensively studied to optimize the resolution between the isomers.
A hypothetical HPLC method for the analysis of a mixture of cis and trans-Dimethyl cyclobutane-1,2-dicarboxylate could be developed based on these principles. The data table below illustrates the type of results that would be sought in such an analysis.
Interactive Data Table: Hypothetical HPLC Separation of Dimethyl cyclobutane-1,2-dicarboxylate Isomers
| Isomer | Retention Time (minutes) | Peak Area (%) | Resolution (Rs) |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | 8.5 | 48.2 | - |
| This compound | 10.2 | 51.8 | 2.1 |
In this hypothetical example, a clear separation between the cis and trans isomers is achieved, with a resolution value greater than 1.5, which is generally considered to indicate a good separation. The relative peak areas would be used to determine the isomeric purity of a sample.
UV Spectrophotometry for Reaction Monitoring
UV Spectrophotometry is a valuable tool for monitoring chemical reactions in real-time, including the synthesis of this compound. This technique is particularly useful for reactions involving chromophores, which are parts of a molecule that absorb ultraviolet or visible light. The ester functional groups in this compound provide some UV absorbance, which can be monitored to track the progress of a reaction.
For instance, in the synthesis of cyclobutane (B1203170) rings via a [2+2] photocycloaddition reaction, UV spectrophotometry can be used to follow the disappearance of the starting olefinic material, which typically has a stronger UV absorbance at a specific wavelength compared to the resulting saturated cyclobutane product. By measuring the decrease in absorbance at the λmax (wavelength of maximum absorbance) of the reactant over time, the reaction kinetics can be determined.
The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution, is the fundamental principle behind this application. A calibration curve plotting absorbance versus concentration would first be established for the starting material.
The following data table provides a hypothetical example of how UV spectrophotometry could be used to monitor the synthesis of this compound from a suitable precursor.
Interactive Data Table: Hypothetical Reaction Monitoring by UV Spectrophotometry
| Time (minutes) | Absorbance at λmax | Reactant Concentration (M) |
| 0 | 1.20 | 0.0100 |
| 10 | 0.95 | 0.0079 |
| 20 | 0.75 | 0.0063 |
| 30 | 0.58 | 0.0048 |
| 40 | 0.45 | 0.0038 |
| 50 | 0.35 | 0.0029 |
| 60 | 0.28 | 0.0023 |
This data would allow researchers to plot concentration versus time to determine the rate of the reaction and to confirm when the reaction has reached completion.
Future Research Directions
Exploration of Novel Catalytic Systems for Stereoselective Synthesis
The stereocontrolled synthesis of substituted cyclobutanes remains a significant challenge in organic chemistry. Future research will likely focus on the development of more efficient and highly stereoselective catalytic systems for the synthesis of cis-dimethyl cyclobutane-1,2-dicarboxylate and its derivatives.
One promising avenue is the use of transition metal catalysis. Rhodium-based catalysts, for instance, have shown considerable promise in the diastereoselective synthesis of substituted cyclobutanes through a novel reaction pathway involving a concerted N–C bond formation and C–C bond cleavage between 2-aryl quinazolinones and alkylidenecyclopropanes acs.org. The combination of a Rh(III) catalyst and hexafluoro-2-propanol (HFIP) as the solvent has been found to be crucial for facilitating the formation of the cyclobutane (B1203170) ring acs.org. Further exploration of rhodium catalysts, particularly with chiral ligands such as (R)-H8-binap and (R)-segphos, could lead to highly enantio- and diastereoselective annulation reactions for constructing complex C(sp3)-rich scaffolds nih.gov.
Copper-catalyzed reactions also present a viable strategy. A catalyst-controlled, regiodivergent α- and β'-selective hydrophosphination of acyl bicyclobutanes has been reported, yielding valuable functionalized cyclobutanes. A Cu(I) catalytic system favors α-selective nucleophilic addition, while a Cu(II) system leads to β'-selective pathways, producing 1,2,3-trisubstituted variants with high diastereomeric ratios nih.gov. The development of new copper-based catalytic systems could provide access to a wider range of stereochemically defined cyclobutane derivatives.
Organocatalysis represents another burgeoning field for the stereoselective synthesis of cyclobutanes. The development of novel chiral organocatalysts could enable the enantioselective [2+2] cycloaddition of alkenes, providing a direct and atom-economical route to chiral cyclobutanes.
| Catalytic System | Reaction Type | Key Features | Potential Advantages |
| Rh(III) / HFIP | C-C bond cleavage/N-C bond formation | Broad substrate scope, good functional group compatibility. acs.org | Access to highly substituted cyclobutanes. |
| Rh(I) / Chiral Ligands | Intramolecular Annulation | Divergent reactivity with different ligands, excellent diastereo- and enantioselectivity. nih.gov | Rapid construction of complex C(sp3)-rich scaffolds. |
| Cu(I) / Cu(II) | Regiodivergent Hydrophosphination | Catalyst-controlled regioselectivity (α vs. β'), high diastereoselectivity. nih.gov | Access to structurally diverse cyclobutylphosphines. |
Development of New Reactivity Profiles and Cascade Transformations
The inherent ring strain of the cyclobutane core in this compound can be harnessed to drive novel chemical transformations and cascade reactions. Future research in this area will likely focus on uncovering new reactivity patterns and designing elegant cascade sequences to build molecular complexity rapidly.
Ring-opening reactions of cyclobutane derivatives are a powerful tool in organic synthesis. researchgate.netresearchgate.net The development of new methods for the selective cleavage of the C-C bonds in the cyclobutane ring of this compound could provide access to a variety of functionalized acyclic and larger ring systems. For instance, palladium-catalyzed ring-opening polymerization (ROP) of functionalized cyclobutanols has been demonstrated as a new approach based on C(sp3)–C(sp3) bond cleavage, leading to the formation of polyketones nih.gov.
Cascade reactions that incorporate the formation or transformation of the cyclobutane ring are particularly attractive for their efficiency. A photoredox-mediated strain-release/ acs.orgacs.org-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes nih.gov. This approach utilizes the inherent strain of bicyclo[1.1.0]butanes and cyclobutenes as radical acceptors to construct congested vicinal quaternary centers nih.gov. Exploring similar cascade strategies starting from or leading to this compound could open up new avenues for the synthesis of complex molecules.
The development of novel cycloaddition reactions involving the double bond of cyclobutene (B1205218) precursors to this compound is another area of interest. Visible-light photocatalysis has been employed for the synthesis of cyclobutane-fused tetracyclic scaffolds via an intramolecular [2+2] cycloaddition with concomitant dearomatization of a heterocycle acs.org.
Expanding Applications in Complex Chemical Synthesis and Materials Science
The utility of this compound and its derivatives as building blocks in the synthesis of complex molecules and functional materials is an area of ongoing research. Its rigid and well-defined stereochemistry makes it an attractive scaffold for the construction of natural products and biologically active compounds. For example, C-H functionalization logic has been applied to the synthesis of pseudodimeric cyclobutane natural products acs.orgnih.govacs.org. The development of new synthetic methodologies will undoubtedly expand the repertoire of complex targets accessible from this starting material. A contractive synthesis of multisubstituted cyclobutanes from pyrrolidines has been reported, leading to a concise formal synthesis of the cytotoxic natural product piperarborenine B ntu.ac.uk.
In the realm of materials science, cyclobutane dicarboxylic acids and their esters are emerging as promising monomers for the synthesis of novel polyesters. und.edu The rigid cyclobutane unit can impart unique thermal and mechanical properties to the resulting polymers. For instance, bio-based polyesters have been synthesized from a furanic cyclobutane diacid, exhibiting good thermal stability and tunable glass transition temperatures european-coatings.com. Similarly, a semi-rigid diol, trans-1,3-cyclobutane dimethanol, has been used to synthesize novel BPA-free polyesters with a range of glass transition and decomposition temperatures rsc.org. Future research will likely focus on the synthesis and characterization of a wider range of polyesters derived from this compound and other cyclobutane monomers to explore their potential in various applications, including as sustainable alternatives to petroleum-based plastics.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Furan-based Polyesters | 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, aliphatic diols | Good thermal stability, tunable glass transition temperatures (6-52 °C). european-coatings.com | Bio-based coatings and plastics. |
| BPA-free Polyesters | trans-1,3-cyclobutane dimethanol, various diacids | Glass transition temperatures from 33 to 114 °C, decomposition temperatures from 381 to 424 °C. rsc.org | Alternatives to polycarbonate. |
| Unsaturated Polyesters | cis-2-butene-1,4-diol, α,ω-dicarboxylic acids | High molecular weight, well-defined structure. doi.org | Functionalizable materials. |
Advanced Computational Studies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. Future research on this compound will increasingly rely on advanced computational studies to guide experimental work.
DFT calculations can provide valuable insights into the stereoselectivity of catalytic reactions. For example, computational studies have been used to elucidate the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines, revealing that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical acs.orgresearchgate.net. The barrierless collapse of this biradical explains the stereoretentive formation of the product acs.orgresearchgate.net. Similar studies on novel catalytic systems for the synthesis of this compound could help in the rational design of more efficient and selective catalysts.
Computational modeling can also be used to predict new reactivity profiles and the feasibility of proposed cascade transformations. DFT calculations have been employed to investigate the mechanism of photoredox-catalyzed strain-release/ acs.orgacs.org-rearrangement cascades, explaining the origin of the observed diastereoselectivity through the analysis of transition state energies nih.gov. Furthermore, computational studies of the base-catalyzed reactions of cyclobutane-1,2-dione have helped to understand the preference for the benzilic acid type rearrangement over other potential pathways by comparing the Gibbs free energies of activation beilstein-journals.org.
In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound. By simulating polymer chain conformations and intermolecular interactions, it is possible to estimate properties such as glass transition temperature, mechanical strength, and thermal stability, thereby accelerating the discovery of new materials with desired characteristics. DFT methods are also crucial for modeling and visualizing the reaction mechanisms of ring-opening polymerization of cyclic esters mdpi.com.
| Computational Method | Application | Key Insights |
| DFT | Reaction Mechanism of Cyclobutane Synthesis from Pyrrolidines | Identification of the rate-determining step and rationalization of stereoretention. acs.orgresearchgate.net |
| DFT | Diastereoselectivity of acs.orgacs.org-Rearrangement Cascade | Explanation of selective formation of anti-diastereomer based on transition state analysis. nih.gov |
| DFT | Base-Catalyzed Reactions of Cyclobutane-1,2-dione | Determination of the favored reaction pathway by comparing activation energies. beilstein-journals.org |
| DFT | Ring-Opening Polymerization Mechanisms | Simulation and visualization of reaction pathways, explaining catalytic activities and stereocontrol. mdpi.com |
Q & A
Q. What are the optimized synthetic routes for cis-dimethyl cyclobutane-1,2-dicarboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via two primary routes:
- Route 1 : Reaction of diazomethane with trans-cyclobutane-1,2-dicarboxylic acid, achieving ~97% yield under controlled conditions .
- Route 2 : Methanolysis of acid anhydride derivatives (e.g., methyl hydrogen cyclobutane-1,2-dicarboxylate), yielding ~90% after refluxing and distillation . Key variables include temperature control (reflux at 60–80°C), solvent purity, and distillation parameters to avoid decomposition.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : Proton environments (e.g., cyclobutane ring protons at δ 2.0–2.8 ppm, ester methyl groups at δ 3.88 ppm) confirm stereochemistry .
- IR Spectroscopy : Peaks at 5.78 µm (ester C=O) and 8.3 µm (cyclobutane ring vibrations) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 172 [M+H]⁺ and fragmentation patterns distinguish regioisomers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in airtight containers at ≤25°C, away from heat/sparks (autoignition risk) .
- Handling : Use fume hoods, nitrile gloves, and avoid direct contact (irritation risk; P210/P201 precautions) .
- Waste Disposal : Neutralize with alkaline hydrolysis (1M NaOH) before disposal to prevent environmental release .
Advanced Research Questions
Q. How does the cis-configuration influence cyclobutane ring-opening reactivity in photoredox catalysis?
The cis-substituents increase steric hindrance, raising activation energy for ring-opening. For example, in photoredox reactions, bulky cis-groups (e.g., aryl or methoxy) reduce pre-activation, requiring higher oxidation potentials (Eox ≥2.05 V) to cleave the strained ring . Mechanistic studies using cyclic voltammetry (CV) and transient absorption spectroscopy can quantify redox properties and excited-state dynamics .
Q. How can researchers resolve contradictions in reported reactivity data for cyclobutane derivatives?
Discrepancies often arise from:
- Substituent Effects : Steric and electronic variations (e.g., cis vs. trans) alter reaction pathways. Comparative studies using isotopically labeled analogs (e.g., <sup>13</sup>C-cyclobutane) can track regioselectivity .
- Solvent Polarity : Nonpolar solvents favor radical intermediates in ring-opening, while polar aprotic solvents stabilize ionic transition states. Systematic solvent screening (e.g., THF vs. DMF) clarifies these effects .
Q. What computational methods are effective for predicting substituent impacts on cyclobutane stability and reactivity?
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to model strain energy and substituent interactions .
- QSPR Models : Correlate Hammett σ values with experimental rate constants for ring-opening reactions .
- MD Simulations : Assess solvent-cyclobutane interactions to predict solubility and aggregation behavior .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map yield vs. temperature/solvent ratios .
- Data Validation : Cross-reference NMR/IR data with NIST Chemistry WebBook entries to avoid misassignment .
- Safety Compliance : Regularly update SDS documentation per OSHA guidelines, emphasizing first-aid measures for accidental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
